5-[Ethyl-(3-methylphenyl)sulfamoyl]-2-hydroxybenzoic acid
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Overview
Description
5-[Ethyl-(3-methylphenyl)sulfamoyl]-2-hydroxybenzoic acid is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl group, a methylphenyl group, and a sulfamoyl group attached to a hydroxybenzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl-(3-methylphenyl)sulfamoyl]-2-hydroxybenzoic acid typically involves the sulfonation of 2-hydroxybenzoic acid (salicylic acid) with an appropriate sulfonyl chloride, such as 3-methylphenylsulfonyl chloride, in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[Ethyl-(3-methylphenyl)sulfamoyl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 5-[Ethyl-(3-methylphenyl)sulfamoyl]-2-benzoquinone.
Reduction: Formation of 5-[Ethyl-(3-methylphenyl)sulfamoyl]-2-hydroxybenzene sulfide.
Substitution: Formation of this compound derivatives with nitro or halogen groups.
Scientific Research Applications
5-[Ethyl-(3-methylphenyl)sulfamoyl]-2-hydroxybenzoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[Ethyl-(3-methylphenyl)sulfamoyl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim for its antibacterial activity.
Sulfadiazine: Another sulfonamide with broad-spectrum antimicrobial activity.
Uniqueness
5-[Ethyl-(3-methylphenyl)sulfamoyl]-2-hydroxybenzoic acid is unique due to its specific structural features, such as the ethyl and methylphenyl groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
5-[ethyl-(3-methylphenyl)sulfamoyl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-17(12-6-4-5-11(2)9-12)23(21,22)13-7-8-15(18)14(10-13)16(19)20/h4-10,18H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUVQDHQXFVJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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